molecular formula C24H30N8O5S2 B12094856 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;hydrate

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;hydrate

Cat. No.: B12094856
M. Wt: 574.7 g/mol
InChI Key: CHRKVTCTLYZLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;hydrate is a compound that belongs to the class of sulfonamides. Sulfonamides are a group of compounds that contain the sulfonamide functional group attached to an aromatic amine. This compound is known for its antibacterial properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the aromatic ring or sulfonamide nitrogen .

Mechanism of Action

The antibacterial activity of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for DNA synthesis and cell division. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication . The molecular targets and pathways involved include the binding of the compound to the active site of dihydropteroate synthase, leading to competitive inhibition of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the 4,6-dimethylpyrimidin-2-yl group, which enhances its binding affinity to bacterial enzymes compared to other sulfonamides . This structural uniqueness contributes to its effectiveness as an antibacterial agent and its versatility in various scientific applications.

Properties

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H14N4O2S.H2O/c2*1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h2*3-7H,13H2,1-2H3,(H,14,15,16);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKVTCTLYZLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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